1-(3-Nitro-benzyl)-1H-pyrazol-4-ol
Overview
Description
1-(3-Nitro-benzyl)-1H-pyrazol-4-ol is an organic compound that features a pyrazole ring substituted with a 3-nitrobenzyl group
Mechanism of Action
Target of Action
Similar compounds, such as 1,2,3-triazoles, have been found to interact with various biological and pharmacological targets due to their specificity, reliability, and biocompatibility .
Mode of Action
It’s known that benzyl cations, which could be formed from this compound, are highly reactive intermediates in various chemical reactions . They typically react via an SN2 pathway for primary benzylic halides, and an SN1 pathway for secondary and tertiary benzylic halides .
Biochemical Pathways
Similar compounds, such as 1,2,3-triazoles, have been found to exhibit numerous biological activities such as anti-proliferative, anti-hiv, anti-inflammation, antimicrobial, anticonvulsant, anti-leishmanial, anti-trypanosomal, etc .
Pharmacokinetics
Similar compounds, such as 1,2,3-triazoles, have been found to have immense chemical reliability, effective dipole moment, capability of hydrogen bonding, and aromatic character, which enhances their aptitude and solubility to interact with biomolecular targets as well as high stability to metabolic degradation .
Action Environment
It’s known that the reactivity of benzyl cations, which could be formed from this compound, can be influenced by factors such as the presence of acid and halide ions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Nitro-benzyl)-1H-pyrazol-4-ol typically involves the reaction of 3-nitrobenzyl bromide with pyrazol-4-ol under basic conditions. The reaction is carried out in a solvent such as acetone, with potassium carbonate as the base. The mixture is refluxed overnight, and the product is isolated by filtration and purification .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Nitro-benzyl)-1H-pyrazol-4-ol undergoes various chemical reactions, including:
Substitution: The hydroxyl group on the pyrazole ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products:
Reduction of the nitro group: Produces 1-(3-aminobenzyl)-1H-pyrazol-4-ol.
Substitution of the hydroxyl group: Produces various substituted pyrazoles depending on the reagents used.
Scientific Research Applications
1-(3-Nitro-benzyl)-1H-pyrazol-4-ol has several applications in scientific research:
Comparison with Similar Compounds
- 1-(2-Nitrobenzyl)-1H-pyrazol-4-ol
- 1-(4-Nitrobenzyl)-1H-pyrazol-4-ol
- 1-(3-Nitrobenzyl)-1H-pyrazol-5-ol
Comparison: 1-(3-Nitro-benzyl)-1H-pyrazol-4-ol is unique due to the position of the nitro group on the benzyl ring, which influences its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications .
Properties
IUPAC Name |
1-[(3-nitrophenyl)methyl]pyrazol-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c14-10-5-11-12(7-10)6-8-2-1-3-9(4-8)13(15)16/h1-5,7,14H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZWVCGUOUHKPOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=C(C=N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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